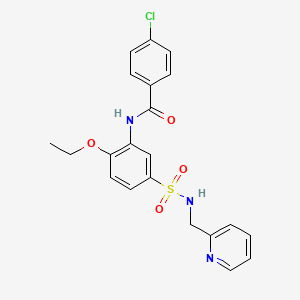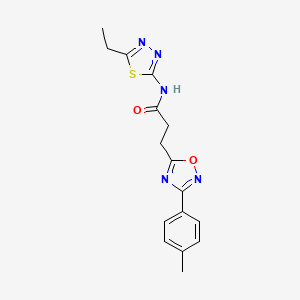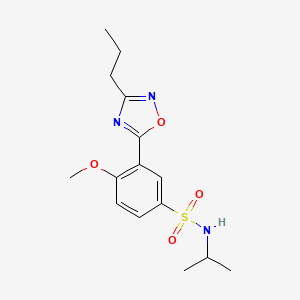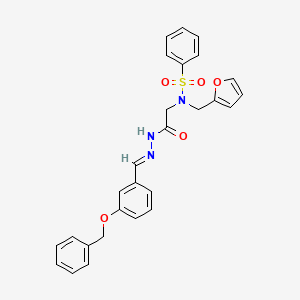
4-chloro-N-(2-ethoxy-5-(N-(pyridin-2-ylmethyl)sulfamoyl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(2-ethoxy-5-(N-(pyridin-2-ylmethyl)sulfamoyl)phenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as "4-CEP" and is a sulfonamide derivative.
Mecanismo De Acción
The mechanism of action of 4-CEP involves its interaction with the protein Hsp90. Hsp90 is a chaperone protein that is involved in the folding and stabilization of other proteins, including those involved in cell proliferation and survival. By inhibiting Hsp90, 4-CEP disrupts the function of these proteins and leads to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, 4-CEP has been shown to have other biochemical and physiological effects. For example, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have antioxidant effects by reducing the production of reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-CEP in lab experiments is its specificity for Hsp90, which allows for targeted inhibition of cancer cells. However, one limitation is that it may not be effective against all types of cancer cells. Additionally, the synthesis of 4-CEP can be complex and time-consuming, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-CEP. One area of interest is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to determine the effectiveness of 4-CEP against different types of cancer cells. Finally, there is potential for the development of new drugs based on the structure of 4-CEP that may have even greater efficacy against cancer and other diseases.
Métodos De Síntesis
The synthesis of 4-CEP involves the reaction of 4-chloro-N-(2-ethoxy-5-nitrophenyl)benzamide with pyridine-2-carboxaldehyde and sodium borohydride. The resulting compound is then treated with sulfamic acid to yield 4-chloro-N-(2-ethoxy-5-(N-(pyridin-2-ylmethyl)sulfamoyl)phenyl)benzamide.
Aplicaciones Científicas De Investigación
4-CEP has been extensively studied for its potential applications in cancer research. Specifically, it has been shown to inhibit the growth of cancer cells by targeting the protein Hsp90, which is involved in cell proliferation and survival. In addition, 4-CEP has been studied for its potential use as an anti-inflammatory agent.
Propiedades
IUPAC Name |
4-chloro-N-[2-ethoxy-5-(pyridin-2-ylmethylsulfamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4S/c1-2-29-20-11-10-18(30(27,28)24-14-17-5-3-4-12-23-17)13-19(20)25-21(26)15-6-8-16(22)9-7-15/h3-13,24H,2,14H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZVSPRLBNCHQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzenesulfonamide](/img/structure/B7700236.png)



![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7700279.png)





![N-ethyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7700327.png)
